N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921481-53-0
VCID: VC5172760
InChI: InChI=1S/C19H18N4O2S/c1-13-7-9-15(10-8-13)21-18(25)23-19-22-16(12-26-19)11-17(24)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.44

N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

CAS No.: 921481-53-0

Cat. No.: VC5172760

Molecular Formula: C19H18N4O2S

Molecular Weight: 366.44

* For research use only. Not for human or veterinary use.

N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide - 921481-53-0

Specification

CAS No. 921481-53-0
Molecular Formula C19H18N4O2S
Molecular Weight 366.44
IUPAC Name 2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-phenylacetamide
Standard InChI InChI=1S/C19H18N4O2S/c1-13-7-9-15(10-8-13)21-18(25)23-19-22-16(12-26-19)11-17(24)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25)
Standard InChI Key XUYIFOVANPDHPL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3

Introduction

Chemical Structure and Properties

N-Phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide consists of three primary components:

  • A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur atoms),

  • A urea group bridging the thiazole and a p-tolyl substituent (a methyl-substituted phenyl group),

  • An N-phenyl acetamide side chain attached to the thiazole’s 4-position.

The molecular formula is deduced as C20H19N4O2S\text{C}_{20}\text{H}_{19}\text{N}_4\text{O}_2\text{S}, with a molecular weight of 391.46 g/mol. The urea moiety (NHCONH-\text{NH}-\text{CO}-\text{NH}-) and thiazole ring are critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence solubility and target binding .

Table 1: Key Structural Features and Hypothesized Properties

FeatureRole/Impact
Thiazole ringEnhances electronic stability; mediates interactions with biological targets .
p-Tolyl urea groupIncreases lipophilicity; may improve membrane permeability .
N-Phenyl acetamideModulates steric bulk; influences pharmacokinetic properties .

Synthetic Pathways

The synthesis of N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide likely involves multi-step reactions, as observed in analogous thiazole-urea derivatives :

Thiazole Ring Formation

The Hantzsch thiazole synthesis is a common method, involving condensation of an α-haloketone with a thioamide under basic conditions. For example:

α-Bromoacetophenone + ThioureaBaseThiazole intermediate\text{α-Bromoacetophenone + Thiourea} \xrightarrow{\text{Base}} \text{Thiazole intermediate}

This step forms the 2-aminothiazole core, which is later functionalized .

Acetamide Coupling

The final step involves coupling the thiazole-urea intermediate with N-phenyl acetamide using a carbodiimide coupling agent (e.g., EDCI):

Thiazolyl urea + N-Phenyl acetic acidEDCI, BaseTarget compound\text{Thiazolyl urea + N-Phenyl acetic acid} \xrightarrow{\text{EDCI, Base}} \text{Target compound}

Purification via column chromatography or recrystallization ensures high yield and purity .

Biological Activity and Mechanisms

While direct studies on this compound are absent, structurally related thiazole-urea analogs exhibit notable bioactivities:

Enzyme Inhibition

The urea moiety can act as a hydrogen bond donor/acceptor, enabling inhibition of enzymes like deoxyhypusine synthase (DHPS) or kinases . Molecular docking studies suggest such compounds occupy both substrate and cofactor binding pockets .

Table 2: Hypothesized Biological Activities Based on Analogs

ActivityMechanismLikelihood (↑/↓)
AntitrypanosomalDisruption of parasite membrane integrity↑↑
AntibacterialDHPS inhibition
AnticancerKinase signaling interference

Comparison with Structural Analogs

N-Phenyl-2-(thiadiazol-4-yl)acetamide (PubChem CID: 172816122)

This analog replaces the thiazole with a thiadiazole ring, reducing aromaticity and altering electronic properties. The absence of the urea group diminishes hydrogen-bonding capacity, likely reducing target affinity .

Adamantyl-Thiazole Derivatives

Compounds like 2-{2-[3-(1-adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine exhibit potent antitrypanosomal activity (IC50_{50} = 0.42 μM) . The adamantyl group’s rigidity contrasts with the p-tolyl’s flexibility, suggesting divergent pharmacokinetic profiles.

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